Kushenol X

准备方法

苦参醇X通常从苦参的根部提取,采用各种色谱技术。提取过程涉及使用甲醇和乙酸等溶剂,采用梯度洗脱法 . 该化合物也可以通过涉及黄酮类前体异戊烯化的化学反应合成,尽管详细的合成路线和工业生产方法在文献中没有得到广泛的记录 .

化学反应分析

苦参醇X经历了几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,通常使用过氧化氢或高锰酸钾等试剂。

还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等试剂。

这些反应中常用的试剂和条件包括氯仿、二氯甲烷和乙酸乙酯等有机溶剂 . 这些反应形成的主要产物包括苦参醇X的各种氧化、还原或取代衍生物 .

科学研究应用

Introduction to Kushenol X

This compound is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article aims to explore the various scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

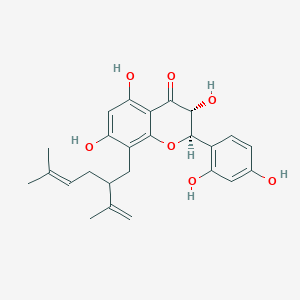

This compound belongs to a class of compounds known as prenylated flavonoids, which are characterized by their unique chemical structure that includes a prenyl group. This structural feature is believed to enhance the bioactivity of the compound. The mechanism of action typically involves modulation of various signaling pathways, including those related to inflammation and cancer cell proliferation.

Antitumor Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may exert its antitumor effects through the following mechanisms:

- Inhibition of PI3K/AKT/mTOR Pathway : Similar to other flavonoids like Kushenol A, this compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .

- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study: Breast Cancer

In a study involving breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway. This suggests its potential as a therapeutic agent for breast cancer treatment .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Liu et al. (2022) | MDA-MB-231 (Breast Cancer) | Reduced proliferation | Inhibition of PI3K/AKT/mTOR pathway |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Inhibition of Cytokine Production : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, which are crucial mediators in inflammatory responses .

- Oxidative Stress Reduction : The compound also exhibits antioxidant properties, reducing oxidative stress markers in various cell types .

Case Study: Atopic Dermatitis

Research indicates that this compound can alleviate symptoms associated with atopic dermatitis by suppressing inflammatory pathways and cytokine production. In animal models, it has been effective in reducing skin inflammation and itching .

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| MDPI Study (2022) | Mouse Model of AD | Reduced inflammation | Inhibition of TSLP production |

Pharmacokinetics and Bioavailability

Despite its promising applications, one challenge with this compound is its bioavailability due to poor solubility in water. Recent advancements in drug delivery systems, such as nanoparticle formulations, are being explored to enhance the bioavailability and therapeutic efficacy of this compound.

作用机制

苦参醇X的作用机制涉及其与各种分子靶点和途径的相互作用:

相似化合物的比较

苦参醇X是苦参中发现的一系列异戊烯化黄酮类化合物的一部分。类似的化合物包括:

苦参醇A: 以其对非小细胞肺癌细胞的细胞毒性而闻名.

苦参醇Z: 通过抑制mTOR途径和诱导癌细胞凋亡而表现出强大的抗癌活性.

苦参黄酮G: 对各种癌细胞系表现出显着的细胞毒性作用.

生物活性

Kushenol X is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound has been identified as a potent inhibitor of several enzymes, including β-glucuronidase and human carboxylesterase 2 (hCE2) , with IC50 values of 2.07 μM and 3.05 μM, respectively . These enzymes play significant roles in drug metabolism and inflammatory processes.

Target Enzymes

- β-glucuronidase : Involved in the hydrolysis of glucuronides, affecting drug clearance and inflammation.

- hCE2 : Affects the metabolism of various drugs and is implicated in cancer progression.

Biochemical Pathways

This compound influences multiple signaling pathways that are crucial for cellular responses:

- Inhibition of Inflammatory Mediators : It suppresses the production of pro-inflammatory cytokines such as IL-6, IL-1β, and MCP-1 in LPS-stimulated RAW264.7 macrophages. This indicates its potential use in treating inflammatory diseases.

- Oxidative Stress Response : The compound enhances the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which is vital for cellular defense against oxidative stress.

Anti-Cancer Activity

This compound exhibits promising anti-cancer properties:

- Inhibition of Cell Migration and Invasion : Studies suggest that it can inhibit the migration and invasion of various cancer cell lines, making it a candidate for cancer therapy.

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced inflammatory markers in RAW264.7 macrophages stimulated with LPS, indicating its potential use as an anti-inflammatory agent.

- Cancer Research :

- Comparative Studies :

Summary Table of Biological Activities

属性

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRPDIPXWGIHRB-SBCNVUAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?

A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。